Organic-solvent solubility: triethylammonium salt versus sodium salt
The triethylammonium (TEAH+) salt form of nucleotide analogues provides dramatically higher solubility in organic solvents relative to the corresponding free acid or metal-salt forms. In a representative head-to-head comparison, the sodium salt of 5′-O-dimethoxytritylthymidine H-phosphonate dissolved only marginally in dichloromethane, whereas the triethylammonium salt of the same compound reached concentrations exceeding 1 M in the identical solvent [1]. This solubility enhancement is a general property of TEAH+ nucleotide salts and directly applies to 2′-O-Methyladenosine 5′-monophosphate triethylammonium salt, rendering it compatible with anhydrous phosphoramidite coupling conditions that are inaccessible to the sodium or free-acid forms.
| Evidence Dimension | Solubility in dichloromethane |
|---|---|
| Target Compound Data | >1 M (as the triethylammonium salt of a representative nucleotide H-phosphonate) |
| Comparator Or Baseline | Sodium salt of the same nucleotide H-phosphonate; marginal solubility (below practical use threshold) |
| Quantified Difference | >10-fold improvement; sodium salt is effectively insoluble while TEAH+ salt achieves >1 M |
| Conditions | Ambient temperature; anhydrous dichloromethane; data from Kolodziej et al., Anal Bioanal Chem, 2015 |
Why This Matters
For anhydrous oligonucleotide coupling reactions on solid supports, solubility in organic solvents is a prerequisite; procurement of the sodium or free-acid form would fail at the initial dissolution step, wasting costly phosphoramidite reagents and synthesis time.
- [1] Kolodziej K, Romanowska J, Stawinski J, Kraszewski A, Sobkowski M. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. Analytical and Bioanalytical Chemistry. 2015;407(6):1775–1780. doi:10.1007/s00216-014-8397-0. View Source
